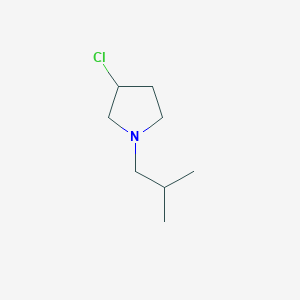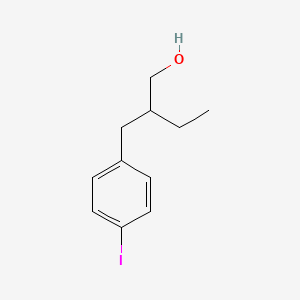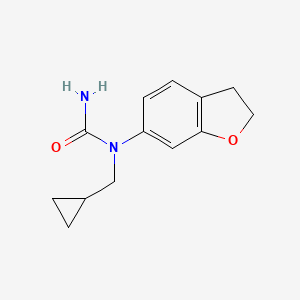
Pentene, dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentene, dichloro- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The presence of two chlorine atoms in the molecule makes it a dichloro derivative of pentene
準備方法
Synthetic Routes and Reaction Conditions
Pentene, dichloro- can be synthesized through the addition of chlorine to pentene. This reaction typically occurs under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the pentene molecule. The reaction can be represented as follows:
CH2=CH(CH2)2CH3+Cl2→CH2Cl−CH(CH2)2CH2Cl
Industrial Production Methods
In an industrial setting, the production of dichloropentene may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process may include steps such as chlorination, distillation, and purification to obtain the final product.
化学反応の分析
Types of Reactions
Pentene, dichloro- undergoes various chemical reactions, including:
Addition Reactions: The double bond in pentene allows for addition reactions with halogens, hydrogen, and other reagents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine can be added to the double bond under controlled conditions.
Hydrogenation: Hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) can reduce the double bond to form alkanes.
Oxidation: Oxidizing agents such as potassium permanganate or ozone can convert the double bond to epoxides or other oxygen-containing compounds.
Major Products Formed
Dichloropentane: Formed through the addition of chlorine to pentene.
Pentane: Formed through the hydrogenation of pentene, dichloro-.
Epoxides: Formed through the oxidation of the double bond.
科学的研究の応用
Pentene, dichloro- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of pentene, dichloro- involves its interaction with molecular targets through its double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Ethene, dichloro-: A smaller alkene with two chlorine atoms.
Propene, dichloro-: A three-carbon alkene with two chlorine atoms.
Butene, dichloro-: A four-carbon alkene with two chlorine atoms.
Uniqueness
Pentene, dichloro- is unique due to its longer carbon chain compared to ethene, propene, and butene derivatives. This longer chain can influence its physical and chemical properties, making it suitable for specific applications that shorter-chain dichloroalkenes may not be able to fulfill.
特性
CAS番号 |
61626-70-8 |
|---|---|
分子式 |
C5H8Cl2 |
分子量 |
139.02 g/mol |
IUPAC名 |
1,1-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |
InChIキー |
ZNPAFRLFBXOLET-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)
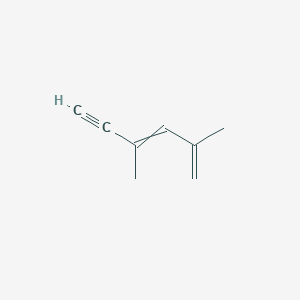

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
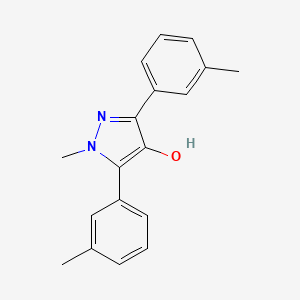
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
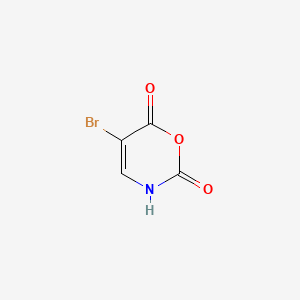
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
